Heptamethylcyclotetrasiloxane CAS number 15721-05-8
Heptamethylcyclotetrasiloxane CAS number 15721-05-8
Technical Masterclass: Heptamethylcyclotetrasiloxane ( )
The Functionalization Engine for Advanced Silicone Therapeutics[1]
Executive Summary
Heptamethylcyclotetrasiloxane (CAS 15721-05-8), often denoted as
For the drug development professional, this molecule is not merely a solvent; it is a precision scaffold .[1] It allows for the site-specific attachment of bioactive ligands, fluorophores, or hydrophilic spacers (like PEG) via hydrosilylation, enabling the synthesis of amphiphilic silicone networks and advanced drug delivery vectors.[1]
Part 1: Chemical Identity & Structural Architecture[1]
The utility of CAS 15721-05-8 lies in its asymmetry. It is a cyclic tetramer composed of three dimethylsiloxane units (
Table 1: Physicochemical Profile
| Property | Value | Critical Implication for Research |
| Molecular Formula | High silicon content; lipophilic backbone.[1] | |
| Molecular Weight | 282.59 g/mol | Low MW facilitates easy purification via distillation.[1] |
| Boiling Point | 165°C | High enough for thermal reactions; low enough for vacuum stripping.[1] |
| Density | 0.958 g/cm³ | Immiscible with water; floats on aqueous phases.[1] |
| Refractive Index | 1.3965 | Distinct from standard organics; useful for detection.[1] |
| Reactive Moiety | Si-H (Hydride) | The sole site for functionalization. |
Structural Logic
The ring strain in the cyclotetrasiloxane backbone is minimal, making the ring stable under neutral conditions.[1] However, the Si-H bond is susceptible to oxidation (forming Si-OH) or dehydrogenative coupling.[1] Therefore, inert atmosphere handling is non-negotiable for precise stoichiometry.[1]
Part 2: The Functionalization Engine (Hydrosilylation)[1]
The core value of
The Mechanistic Pathway
We utilize a Karstedt’s Catalyst (Pt(0) complex) workflow, preferred over Speier’s catalyst for its high activity and solubility in siloxane media.[1]
Figure 1: Hydrosilylation Workflow & Logic
Caption: The Pt-catalyzed hydrosilylation pathway transforming the Si-H bond into a stable Si-C linkage.[1]
Experimental Protocol: Synthesis of a Functionalized Silicone Scaffold
Objective: Attach a vinyl-terminated ligand (e.g., Vinyl-PEG or an alkene-drug conjugate) to the
Reagents:
-
Heptamethylcyclotetrasiloxane (
) [CAS 15721-05-8].[2] -
Target Alkene (1.1 molar equivalents).
-
Karstedt’s Catalyst (Pt-divinyltetramethyldisiloxane complex) in xylene.
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology:
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System Preparation (Self-Validating Step):
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe.
-
Validation: The system must hold a vacuum (<5 mmHg) for 10 minutes without pressure rise to ensure moisture removal. Flush with dry Nitrogen (
).
-
-
Charge & Equilibration:
-
Add the Target Alkene (1.1 eq) and Toluene (5 mL per gram of reactant) to the flask.
-
Add
(1.0 eq). -
Causality: We use a slight excess of alkene to ensure complete consumption of the valuable Si-H scaffold and to prevent Si-H oxidation.
-
-
Catalytic Activation:
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Heat the mixture to 60°C.
-
Add Karstedt’s catalyst (10–20 ppm Pt relative to total mass).
-
Observation: A color change (often to slight amber) or a mild exotherm indicates initiation.
-
-
Reaction Monitoring (FTIR Endpoint):
-
Maintain temperature at 70–80°C for 2–4 hours.
-
Validation: Monitor the disappearance of the Si-H absorption band at ~2160 cm⁻¹ using FTIR. The reaction is complete only when this peak is flatlined.
-
-
Workup:
Part 3: Applications in Drug Delivery & Materials[1]
Heptamethylcyclotetrasiloxane is rarely the final drug; it is the architectural cornerstone .
-
Silicone-Organic Hybrids (Amphiphiles): By reacting
with allyl-PEG, researchers create "silicone surfactants."[1] These are critical for stabilizing water-in-oil emulsions used in topical drug delivery, allowing hydrophilic drugs to be carried in a lipophilic silicone base.[1] -
Crosslinking for Controlled Release: In transdermal patches,
acts as a precise crosslinker.[1] Its cyclic structure provides a "knot" in the polymer network. By controlling the ratio of to vinyl-terminated PDMS, one can tune the mesh size of the silicone gel, thereby modulating the diffusion rate of the loaded drug.[1]
Figure 2: Application Decision Tree
Caption: Strategic pathways for utilizing D3DH in pharmaceutical formulation.
Part 4: Safety, Handling & Regulatory (E-E-A-T)
Warning: While
-
Handling: Always handle in a fume hood. The Si-H bond can generate Hydrogen gas (
) upon contact with strong bases, acids, or alcohols, presenting an explosion hazard.[1] -
Regulatory Strategy: In drug development, the goal is often to react the molecule fully .[1] A fully functionalized product (where the ring is opened or the Si-H is consumed) often has a different regulatory profile than the cyclic precursor.
-
Toxicity: Suspected reproductive toxicity (Category 2).[1][3][4] Avoid aerosolization.[1][4][5]
References
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Gelest, Inc. "Reactive Silicones: Forging New Polymer Links."[1] Gelest Technical Brochures. [Link] (Accessed via general catalog search for Si-H fluids).
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European Chemicals Agency (ECHA). "Substance Information: Cyclosiloxanes."[1] ECHA REACH Database. [Link] (Contextual reference for D4/D5 regulatory status).[1]
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Lewis, L. N. "From Sand to Silicones: An Overview of the Chemistry of Silicones."[1] Journal of Inorganic and Organometallic Polymers, 2007.[1] (Foundational text on Hydrosilylation mechanisms).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10913, Heptamethylcyclotetrasiloxane." PubChem. [Link][1]
